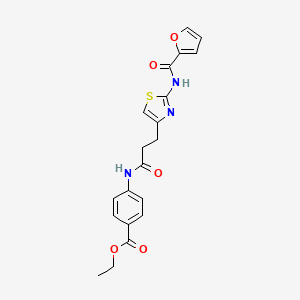

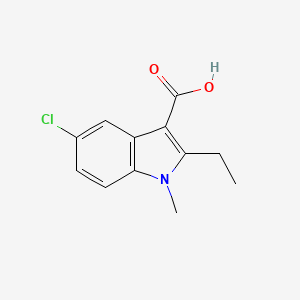

Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring is a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . Moreover, the molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .科学的研究の応用

Pharmacology: Antitumor and Cytotoxic Agent

This compound, due to the presence of a thiazole ring, has been explored for its potential as an antitumor and cytotoxic agent . Thiazole derivatives have shown activity against various human tumor cell lines, suggesting that Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate could be a candidate for further development in cancer therapy .

Medicinal Chemistry: Antimicrobial and Antiviral Applications

In medicinal chemistry, the thiazole moiety is known for its antimicrobial and antiviral properties . Compounds with this structure have been used to develop drugs against bacterial and viral infections, indicating that our compound of interest could serve as a scaffold for designing new therapeutic agents .

Biochemistry: Enzyme Inhibition

The biochemical applications of thiazole-containing compounds include their role as enzyme inhibitors . They can interact with bacterial DNA gyrase B, an enzyme essential for DNA replication in bacteria, making them potent antibacterial agents. This property could be harnessed in the development of new antibiotics .

Agriculture: Fungicide and Biocide

Thiazoles are also valuable in agriculture, particularly as fungicides and biocides . Their ability to inhibit the growth of fungi and other microorganisms can protect crops from disease, which could be an application area for Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate .

Environmental Science: Pollution Mitigation

In environmental science, thiazole derivatives could be used in pollution mitigation strategies , such as the breakdown of harmful substances or the development of less toxic industrial processes. The compound’s structural features may contribute to environmental protection efforts .

Industry: Chemical Reaction Accelerators

The industrial application of thiazoles includes their use as chemical reaction accelerators . They can enhance the rate of chemical reactions, which is crucial in manufacturing processes. Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate could potentially be used to improve the efficiency of industrial synthesis .

Neurology: Neuroprotective Effects

Thiazole derivatives have shown neuroprotective effects , which could be beneficial in treating neurodegenerative diseases. Research into Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate may uncover new treatments for conditions like Alzheimer’s and Parkinson’s disease .

Nutritional Science: Vitamin B1 Analog

Given that thiazole is a core component of Vitamin B1 (thiamine) , derivatives like Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate might have applications in nutritional science, potentially acting as vitamin analogs to support metabolic processes .

作用機序

While the mechanism of action for Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate specifically is not available in the retrieved sources, it is known that thiazole derivatives have several biological activities such as antihypertensive, anti-inflammatory, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

将来の方向性

特性

IUPAC Name |

ethyl 4-[3-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]propanoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S/c1-2-27-19(26)13-5-7-14(8-6-13)21-17(24)10-9-15-12-29-20(22-15)23-18(25)16-4-3-11-28-16/h3-8,11-12H,2,9-10H2,1H3,(H,21,24)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTAMMAMOZAASDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(2-(4-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2899410.png)

![3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2899412.png)

![6-Bromo-2-[2-(pyridin-4-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2899416.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)benzamide](/img/structure/B2899419.png)

![[(2R,3S,4R,5R,6S)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B2899421.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2899425.png)